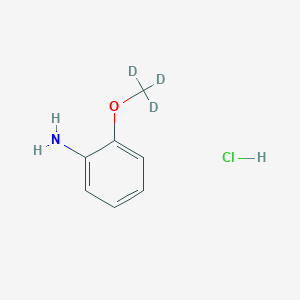

2-(Methoxy-d3)aniline hydrochloride

描述

Structure

2D Structure

属性

CAS 编号 |

1820684-35-2 |

|---|---|

分子式 |

C7H10ClNO |

分子量 |

162.63 |

IUPAC 名称 |

2-(trideuteriomethoxy)aniline;hydrochloride |

InChI |

InChI=1S/C7H9NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5H,8H2,1H3;1H/i1D3; |

InChI 键 |

XCZCWGVXRBJCCD-NIIDSAIPSA-N |

SMILES |

COC1=CC=CC=C1N.Cl |

手性 SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1N.Cl |

规范 SMILES |

COC1=CC=CC=C1N.Cl |

产品来源 |

United States |

Synthetic Methodologies and Preparative Routes for 2 Methoxy D3 Aniline Hydrochloride

Specific Synthesis of 2-(Methoxy-d3)aniline Hydrochloride

Methodological Considerations for Target Deuteration Specificity

Achieving high deuteration specificity on the methoxy (B1213986) group is the primary challenge. The choice of the deuterated reagent is critical; CD₃I and (CD₃)₂SO₄ are common choices. The stability of the C-D bond under the reaction conditions is high, so isotopic scrambling is generally not a concern at this position once the bond is formed.

The key considerations for ensuring target specificity are:

Starting Material Selection: The synthesis almost invariably starts by creating the C-O-CD₃ bond. A precursor like 2-nitrophenol (B165410) is ideal because the phenolic hydroxyl group is a clear and reactive site for the deuteromethylation. Subsequent reduction of the nitro group is a well-understood and high-yielding transformation that does not affect the newly installed methoxy-d3 group.

Reaction Type: Williamson ether synthesis (a nucleophilic substitution), Ullmann coupling, or Palladium-catalyzed etherification are all suitable. The choice often depends on the desired scale and available starting materials (e.g., 2-chloronitrobenzene vs. 2-nitrophenol).

Avoiding Ring Deuteration: Methods that employ D₂O as a deuterium (B1214612) source under certain catalytic conditions can lead to H-D exchange on the aromatic ring. google.comresearchgate.net To ensure specific methoxy-d3 labeling, the deuterium must be introduced via the methylating agent itself, not the solvent or other reagents.

Optimization of Reaction Conditions and Yields

Optimizing the reaction is crucial for an efficient synthesis. This involves screening various parameters for both the etherification and the subsequent reduction steps.

Etherification Step Optimization: For a typical Williamson or Ullmann-type synthesis of 1-(methoxy-d3)-2-nitrobenzene from 2-nitrophenol, several factors are optimized:

| Parameter | Condition | Rationale |

| Base | K₂CO₃, Cs₂CO₃, NaH | To deprotonate the phenol, creating the nucleophilic phenoxide. Cesium carbonate is often effective in polar aprotic solvents. |

| Solvent | DMF, Acetonitrile (B52724), Acetone | Aprotic polar solvents are typically used to dissolve the reactants and facilitate the Sₙ2 reaction. |

| Temperature | Room Temp. to 80 °C | Higher temperatures can increase the reaction rate but may also lead to side products. Optimization is key. |

| Catalyst (if used) | CuI, Pd(OAc)₂ with ligands | For Ullmann or Pd-catalyzed variants, the choice and loading of the catalyst and any associated ligands are critical for yield. nih.gov |

Reduction Step Optimization: The reduction of 1-(methoxy-d3)-2-nitrobenzene to 2-(methoxy-d3)aniline is also subject to optimization:

| Parameter | Condition | Rationale |

| Catalyst | 10% Pd/C, Raney Nickel | Palladium on carbon is a highly effective and common catalyst for nitro group reductions. |

| Hydrogen Source | H₂ gas, Hydrazine, NaBH₄ | Catalytic transfer hydrogenation (e.g., with hydrazine) can sometimes be more convenient for small-scale lab synthesis than using hydrogen gas. |

| Solvent | Ethanol, Methanol, Ethyl Acetate | Protic solvents are generally preferred for this type of reduction. |

| Temperature & Pressure | Room Temp., 1-4 atm H₂ | The reaction is often run at room temperature and slightly elevated hydrogen pressure to ensure completion. |

Final conversion to the hydrochloride salt is typically a high-yielding, quantitative step achieved by dissolving the purified aniline (B41778) in a suitable solvent like diethyl ether or isopropanol (B130326) and adding a solution of HCl.

Industrial and Scalable Production Methodologies for Deuterated Aniline Derivatives

The principles of deuterated drug development increasingly demand scalable and robust synthetic methods. google.com While the specific industrial-scale synthesis of this compound is not widely documented, methodologies for analogous compounds provide a clear blueprint.

Continuous flow reactors are becoming a preferred technology for nitration and other potentially hazardous reactions in the synthesis of aniline derivatives. A scalable synthesis of the target compound would likely involve a multi-step flow process.

A potential industrial-scale process could be:

Continuous Flow Etherification: 2-Nitrophenol and a deuterated methylating agent would be pumped into a heated flow reactor with a suitable base to rapidly and safely form 1-(methoxy-d3)-2-nitrobenzene. Flow chemistry offers superior heat and mass transfer, leading to higher safety, selectivity, and yield.

Continuous Flow Hydrogenation: The output from the first reactor could be fed directly into a second flow reactor packed with a solid-supported catalyst (e.g., Pd/C). Hydrogen gas would be introduced concurrently to perform the nitro group reduction. This setup allows for efficient catalyst use and easy separation of the product from the catalyst.

In-line Salt Formation and Crystallization: The resulting 2-(methoxy-d3)aniline stream could then be mixed with a stream of HCl in a solvent that promotes crystallization of the hydrochloride salt, allowing for continuous isolation and purification of the final product.

Such methods are being developed for the large-scale production of deuterated building blocks, driven by the need for isotopically labeled compounds in pharmaceutical manufacturing. google.com The use of stable, inexpensive deuterium sources and efficient, recyclable catalysts are key areas of ongoing research for industrial applications. google.com

Advanced Spectroscopic Characterization of Deuterated Aniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and environment of atoms. For deuterated compounds like 2-(Methoxy-d3)aniline hydrochloride, NMR is indispensable for confirming the position and extent of deuterium (B1214612) incorporation.

Proton Nuclear Magnetic Resonance (¹H NMR) is a fundamental technique for quantifying the level of deuterium incorporation in a molecule. studymind.co.uk In ¹H NMR, the signals from protons are observed. When a proton is replaced by a deuteron, the corresponding signal in the ¹H NMR spectrum disappears or significantly diminishes in intensity. studymind.co.uk This allows for a straightforward quantification of the deuterium labeling.

For this compound, the ¹H NMR spectrum would be compared to that of its non-deuterated counterpart, 2-methoxyaniline. rsc.org The integral of the methoxy (B1213986) signal in the deuterated compound, relative to the integrals of the aromatic or amine protons, provides a direct measure of the percentage of deuterium incorporation at the methoxy position. For instance, a significant reduction or complete absence of the methoxy proton signal (typically around 3.73 ppm for 2-methoxyaniline) would confirm successful deuteration. rsc.org The remaining proton signals of the aromatic ring and the amine group serve as internal references for this quantification. nih.gov

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Aniline (B41778) Derivatives

| Compound | Functional Group | Chemical Shift (ppm) |

| Aniline | Aromatic CH | 6.66 - 7.14 |

| NH₂ | 3.53 | |

| 2-Methoxyaniline | Aromatic CH | 6.48 - 6.78 |

| NH₂ | 4.65 | |

| OCH₃ | 3.73 | |

| 2-Methoxy-5-methylaniline | Aromatic CH | 6.5 - 6.8 |

| NH₂ | 3.6 | |

| OCH₃ | 3.8 | |

| CH₃ | 2.2 |

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides valuable information about the carbon skeleton of a molecule. In the context of deuterated compounds, ¹³C NMR is used to observe the effect of deuterium substitution on the chemical shifts of neighboring carbon atoms, an effect known as the deuterium isotope effect. nih.govrsc.org

In the ¹³C NMR spectrum of this compound, the carbon atom of the methoxy group (C-O) will exhibit a characteristic multiplet signal due to coupling with the three deuterium atoms (a triplet of triplets in many cases, depending on the relaxation times). Furthermore, the chemical shift of this carbon will be slightly upfield compared to the corresponding carbon in the non-deuterated analogue. rsc.org This upfield shift is a direct consequence of the lower zero-point energy of the C-D bond compared to the C-H bond. acs.org The chemical shifts of the aromatic carbons can also be subtly affected by the deuteration of the methoxy group, providing further confirmation of the isotopic labeling. researchgate.net

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Aniline

| Compound | Carbon Atom | Chemical Shift (ppm) |

| Aniline | C1 (C-NH₂) | 146.7 |

| C2, C6 | 115.1 | |

| C3, C5 | 129.2 | |

| C4 | 118.5 |

Note: Chemical shifts are for the free base and can vary for the hydrochloride salt and with different solvents.

For more complex deuterated molecules or when detailed structural information is required, specialized NMR techniques are employed. researchgate.net These include:

Deuterium (²H) NMR: This technique directly observes the deuterium nuclei. wikipedia.org It provides a direct confirmation of deuterium incorporation and can be used to determine the quadrupolar coupling constant, which gives information about the electronic environment of the C-D bond. wikipedia.org While ²H NMR has lower resolution and sensitivity compared to ¹H NMR, it is a powerful tool for studying highly deuterated compounds. sigmaaldrich.com

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These are two-dimensional NMR techniques that correlate the signals of protons and carbons, providing unambiguous assignments of all proton and carbon signals in the molecule. ipb.pt For this compound, these techniques would definitively link the absence of a proton signal to the methoxy carbon, confirming the site of deuteration.

Nuclear Overhauser Effect (NOE) Spectroscopy: This technique provides information about the spatial proximity of atoms within a molecule. It can be used to confirm the conformation of the molecule and the relative orientation of the deuterated methoxy group with respect to the aromatic ring.

These advanced techniques, often used in combination, provide a comprehensive picture of the structure and isotopic purity of complex deuterated systems. nih.gov

Mass Spectrometry (MS) Techniques for Isotopic Purity and Structural Confirmation

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, and for confirming isotopic labeling.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. nih.govresearchgate.net For this compound, HRMS can precisely measure the mass of the molecular ion, confirming the presence of three deuterium atoms. The theoretical exact mass of the protonated non-deuterated 2-methoxyaniline (C₇H₁₀NO⁺) is different from that of the protonated deuterated analogue (C₇H₇D₃NO⁺), and this small mass difference is easily resolved by HRMS. ccspublishing.org.cn This technique is also invaluable for assessing the isotopic purity of the sample by detecting the presence of any non-deuterated or partially deuterated species. nih.govrsc.org

Interactive Data Table: Calculated Masses for Isotopologues of 2-Methoxyaniline

| Isotopologue | Molecular Formula | Exact Mass (Da) |

| Non-deuterated | C₇H₉NO | 123.0684 |

| Mono-deuterated | C₇H₈DNO | 124.0747 |

| Di-deuterated | C₇H₇D₂NO | 125.0810 |

| Tri-deuterated | C₇H₆D₃NO | 126.0872 |

Note: These are the calculated exact masses for the neutral molecules.

In more complex studies, such as in quantitative proteomics or metabolomics, dual-isotope labeling strategies can be employed. nih.govnih.gov This involves labeling one sample with a light isotope (e.g., ¹²C) and another with a heavy isotope (e.g., ¹³C or deuterium). nih.gov The samples are then mixed and analyzed by MS. The relative intensities of the light and heavy isotopic peaks provide accurate quantification.

While not directly applied to the analysis of this compound itself, the principle is relevant. For instance, if this compound were used as an internal standard in a quantitative assay, its distinct mass would allow for clear differentiation from the non-deuterated analyte. acs.org Furthermore, techniques combining deuterium labeling with another isotopic label, such as ¹³C, can provide even more detailed information in complex biological systems. nih.gov

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation of Deuterated Compounds

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of molecules. globalresearchonline.net These methods probe the vibrational energy levels of a molecule, which are highly sensitive to the masses of the constituent atoms and the strength of the chemical bonds connecting them. The substitution of hydrogen with deuterium, which has approximately twice the mass, leads to predictable shifts in the vibrational frequencies of the corresponding bonds.

In the case of this compound, the most significant impact of deuteration is observed in the vibrational modes associated with the methoxy group. The C-D stretching and bending vibrations occur at lower frequencies compared to the C-H vibrations of the non-deuterated analogue, o-anisidine. This isotopic shift is a direct consequence of the heavier mass of deuterium.

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are complementary techniques that provide a comprehensive vibrational profile of a molecule. scispace.com FT-IR spectroscopy measures the absorption of infrared radiation, while FT-Raman spectroscopy measures the inelastic scattering of monochromatic light. core.ac.uk For a molecule like 2-methoxyaniline, the experimental FT-IR spectrum shows characteristic bands for the N-H stretching of the amino group, C-H stretching of the aromatic ring and the methoxy group, and C-N and C-O stretching vibrations. scispace.comnist.gov

The introduction of deuterium into the methoxy group of this compound would primarily affect the C-D stretching and bending modes. The symmetric and asymmetric C-D stretching vibrations are expected to appear in a lower frequency region (typically 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (typically 2800-3000 cm⁻¹). Similarly, the C-D bending (scissoring, wagging, twisting, and rocking) vibrations will also be shifted to lower wavenumbers.

Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are often employed to predict and assign vibrational frequencies. longdom.orgresearchgate.net These theoretical calculations can simulate the vibrational spectra of both the deuterated and non-deuterated compounds, aiding in the precise assignment of the observed experimental bands and confirming the location of deuterium incorporation. core.ac.ukmaterialsciencejournal.org

Table 1: Predicted Vibrational Frequency Shifts in this compound compared to o-Anisidine

| Vibrational Mode | Typical Frequency Range (o-Anisidine) (cm⁻¹) | Expected Frequency Range (this compound) (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| N-H Stretch (Amine) | 3300 - 3500 | 3300 - 3500 |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 | N/A |

| Aliphatic C-D Stretch (Deuterated Methoxy) | N/A | ~2100 - 2250 |

| C-N Stretch | 1250 - 1360 | 1250 - 1360 |

| C-O Stretch | 1200 - 1275 | 1200 - 1275 |

| C-H Bending (Methoxy) | 1350 - 1470 | N/A |

| C-D Bending (Deuterated Methoxy) | N/A | Lower frequency than C-H bend |

Note: The values in this table are approximate and can vary based on the specific molecular environment and intermolecular interactions.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds, including deuterated aniline derivatives. These methods rely on the differential partitioning of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. nih.gov For aniline and its derivatives, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. d-nb.info

The separation in HPLC is based on the polarity of the analytes. While deuteration does not significantly alter the polarity of a molecule, subtle changes in retention time can sometimes be observed between a deuterated compound and its non-deuterated counterpart. This is often attributed to minor differences in the van der Waals interactions and the hydrodynamic radius of the molecule.

An HPLC method for the analysis of this compound would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. jfda-online.com The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of the target compound from any impurities. d-nb.info Detection is commonly achieved using a UV detector, as the aromatic ring of the aniline derivative absorbs UV light.

Table 2: Illustrative HPLC Method Parameters for the Analysis of Aniline Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Note: These are example parameters and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds like aniline and its derivatives. epa.gov

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. Deuterated compounds often exhibit slightly different retention times compared to their non-deuterated analogs due to the subtle differences in their volatility.

The mass spectrometer detector ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z). This provides a unique mass spectrum that acts as a molecular fingerprint, allowing for definitive identification. For this compound, the molecular ion peak in the mass spectrum would be shifted by +3 mass units compared to its non-deuterated counterpart, confirming the incorporation of three deuterium atoms.

It has been observed that in some cases, deuterated analogs can have a lower mass spectral response than their non-deuterated counterparts, which is a factor to consider in quantitative analysis. researchgate.net The choice of ionization technique (e.g., electron ionization or chemical ionization) can also influence the fragmentation pattern and the information obtained from the mass spectrum. epa.gov

Chemical Reactivity and Mechanistic Investigations Involving 2 Methoxy D3 Aniline Hydrochloride

Elucidation of Reaction Mechanisms Through Isotopic Probes

Isotopic labeling is a fundamental technique in physical organic chemistry for elucidating reaction mechanisms. nih.gov By replacing a hydrogen atom with a deuterium (B1214612) atom at a specific position in a molecule, researchers can track the fate of that atom throughout a chemical transformation and determine if the bond to that atom is broken in the rate-determining step of the reaction.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. libretexts.org

For 2-(methoxy-d3)aniline hydrochloride, the deuterium atoms are located on the methoxy (B1213986) group. If a reaction involves the cleavage of a C-D bond in this group during its rate-limiting step, a significant primary KIE (typically kH/kD > 2) would be expected. libretexts.org More commonly, the deuteration of the methoxy group would exert a secondary KIE on reactions occurring elsewhere in the molecule, such as on the aromatic ring or at the amino group.

Theoretical studies on deuterated anisole, a model for the methoxy group in 2-(methoxy-d3)aniline, have shown that nuclear quantum effects of protons and deuterons need to be considered when analyzing reaction mechanisms. nih.gov These studies demonstrate that geometrical differences exist in partially and fully deuterated methoxy groups, which can influence the stability of intermediates and transition states. nih.gov For instance, in hydrogen/deuterium transfer reactions from anisole, calculated primary KIEs were in good agreement with experimental data, validating the use of theoretical approaches to understand these effects. nih.gov

Secondary KIEs involving deuterated methoxy groups can provide insight into the electronic environment of the transition state. For example, the slightly greater electron-donating character of a CD3 group compared to a CH3 group, due to hyperconjugation, can influence the rates of reactions sensitive to electronic effects. While often small, these secondary KIEs are valuable mechanistic probes.

| Reaction Type | Isotopic Position | Type of KIE | Predicted kH/kD | Reference |

| H/D transfer from methoxy group | Methoxy C-H/D | Primary | >2 | nih.gov |

| Electrophilic Aromatic Substitution | Methoxy C-H/D | Secondary | ~1.0 - 1.2 | libretexts.org |

The deuterium atoms in this compound serve as a stable isotopic label, allowing chemists to trace the methoxy group's fate in complex reactions. Unlike radioactive isotopes, deuterium is non-radioactive and can be easily detected by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov

This tracing ability is invaluable in several contexts:

Metabolic Studies: In drug discovery, deuteration is used to study the metabolic fate of molecules. nih.gov If a methoxy group is a site of metabolic oxidation (O-demethylation), using 2-(methoxy-d3)aniline would result in deuterated metabolites, confirming the pathway. The higher strength of the C-D bond compared to the C-H bond can also slow down this metabolism, a strategy used to improve the pharmacokinetic profiles of drugs. nih.govnih.gov

Rearrangement Reactions: In reactions where molecular rearrangements might occur, the position of the deuterium label can confirm or rule out proposed mechanisms. If the deuterated methoxy group were to migrate, its new position could be determined, providing clear evidence for the rearrangement pathway.

Synthesis of Labeled Compounds: Deuterated building blocks like this compound are used in the synthesis of more complex labeled molecules for mechanistic studies. nih.govresearchgate.net For example, deuterated anilines have been used as starting materials to create labeled quinoxaline (B1680401) derivatives, with the deuterium's location confirmed by mass spectrometry. nih.gov

Electrophilic Aromatic Substitution Reactions of Methoxy-Anilines

Anilines readily undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The amino group (-NH2) is a powerful activating group and an ortho-, para-director. This is because the nitrogen's lone pair of electrons can be donated into the pi-system of the ring, stabilizing the cationic intermediate (the arenium ion or Wheland complex) formed during the attack, particularly when the attack is at the ortho and para positions. byjus.comwikipedia.org

The methoxy group (-OCH3) is also an activating, ortho-, para-directing group for similar reasons. In 2-methoxyaniline (o-anisidine), the parent compound of this compound, both the amino and methoxy groups direct incoming electrophiles. The directing power of the amino group is generally stronger. nih.gov However, under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH3+), which is a deactivating, meta-directing group. This can complicate the regioselectivity of electrophilic substitution. nih.gov

The replacement of the protio-methoxy group (-OCH3) with a deuterated methoxy group (-OCD3) in this compound introduces subtle electronic and steric effects that can influence the rate and regioselectivity of electrophilic aromatic substitution.

The primary influence is a secondary kinetic isotope effect. The C-D bond is slightly shorter and stronger than the C-H bond, which can affect hyperconjugation and inductive effects. nih.gov It is generally accepted that a -CD3 group is a slightly better electron donor than a -CH3 group. This enhanced electron-donating ability would be expected to slightly increase the rate of electrophilic aromatic substitution compared to the non-deuterated analog, as it further stabilizes the positive charge in the arenium ion intermediate.

This effect, while small, can be a useful tool for dissecting the electronic demands of the transition state. In reactions with a large demand for electron donation from the substituents, the rate enhancement for the deuterated compound might become more significant.

Polymerization Mechanisms of 2-Methoxyaniline and its Deuterated Analogues

The study of the polymerization of 2-methoxyaniline and its deuterated forms provides insight into the reaction kinetics and the influence of isotopic substitution on the resulting polymer structure and properties.

The electropolymerization of 2-methoxyaniline (MOA) is a complex process, with the structure and properties of the resulting polymer being highly dependent on the monomer concentration. psu.edu At low concentrations of MOA in 1 M HClO4, the electropolymerization leads to the formation of a redox-type polymer due to the insertion of phenazinic units. psu.edursc.org This is in contrast to polymers like polyaniline (PANI), which can be synthesized from solutions with much lower monomer concentrations. psu.edu

Table 1: Key Aspects of 2-Methoxyaniline (MOA) Electropolymerization

| Feature | Description | Reference |

| Dependency | Polymer structure and properties depend on monomer concentration. | psu.edu |

| Low Concentration Product | Insertion of phenazinic units leads to a redox-type polymer. | psu.edursc.org |

| Proposed Mechanism | Similar to aniline (B41778) polymerization but includes a head-to-head coupling termination step forming phenazine (B1670421) units. | rsc.orgresearchgate.net |

| Kinetic Behavior Change | Occurs at MOA concentrations of approximately 30–60 mM. | psu.edursc.org |

| Polymer Type | Can be broadly classified as conducting or redox electroactive films. | psu.edu |

The substitution of protium (B1232500) with deuterium in the methoxy group of 2-methoxyaniline to form this compound can influence the polymerization pathway due to the kinetic isotope effect. Deuteration, the replacement of hydrogen with deuterium, alters the atomic mass, which in turn can affect physical properties like molecular volume and polarizability. nih.gov The C–D bond is shorter and has a lower polarizability compared to the C–H bond. nih.gov

These differences can lead to variations in intermolecular interactions and crystal ordering. nih.gov In the context of donor-acceptor conjugated polymers, deuteration has been observed to increase the melting and crystallization temperatures. nih.gov While studies on some deuterated polymers have shown no significant alteration in morphology, molecular packing, or charge mobility, the weaker C–D bond polarizability has been linked to reduced crystallinity in other cases. nih.gov

For the polymerization of this compound, the primary difference in the reaction pathway compared to its non-deuterated counterpart would likely arise from the differing vibrational frequencies and bond energies of the C-D versus C-H bonds in the methoxy group. While the primary polymerization reaction involves the aniline ring and the amino group, the electronic effects of the deuterated methoxy group could subtly influence the reactivity of the monomer. The higher mass of deuterium can lead to a slower reaction rate if a C-D bond is broken or its vibrational mode is significantly altered in the transition state of a rate-determining step. However, since the polymerization primarily involves the aromatic ring and the amine, the effect of deuteration on the methoxy group might be more pronounced on the polymer's physical properties rather than the fundamental polymerization mechanism itself. nih.gov

Table 2: Potential Effects of Deuteration on Polymerization

| Property | Effect of Deuteration | Reference |

| Atomic Mass | Increased | nih.gov |

| Bond Length (C-D vs. C-H) | Shorter | nih.gov |

| Bond Polarizability (C-D vs. C-H) | Weaker | nih.gov |

| Thermal Stability | May increase degradation temperature | nih.gov |

| Crystallinity | May be reduced | nih.gov |

Amination and Diazotization Reactions with Deuterated Aniline Hydrochlorides

Diazotization is a key reaction for primary aromatic amines, including aniline and its derivatives. chemicalnote.com The process involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). chemicalnote.comorganic-chemistry.org This reaction converts the primary amino group into a diazonium salt. chemicalnote.com

The mechanism of diazotization involves several steps:

Formation of the nitrosonium ion (NO⁺) from nitrous acid. chemicalnote.comyoutube.com

Nucleophilic attack of the aniline nitrogen on the nitrosonium ion. chemicalnote.comyoutube.com

A series of proton transfers and the elimination of a water molecule to form the diazonium ion. chemicalnote.comyoutube.com

For deuterated aniline hydrochlorides, such as this compound, the diazotization reaction proceeds in a similar manner, as the reaction center is the amino group, not the deuterated methoxy group. The resulting diazonium salt is a valuable intermediate in organic synthesis. organic-chemistry.org These salts can be used in various subsequent reactions, such as the Sandmeyer reaction to produce aryl halides or in the synthesis of azo dyes. chemicalnote.comorganic-chemistry.org

A significant application related to deuterated compounds is the deamination of anilines, where the amino group is replaced. researchgate.net One method for incorporating deuterium into an aromatic system is through diazotization followed by hydrodediazoniation using a deuterium source. researchgate.net For instance, deuterated chloroform (B151607) can serve as the source of deuterium in a one-step replacement of the amino group. researchgate.net This highlights the synthetic utility of diazotization reactions in preparing specifically labeled deuterated aromatic compounds. researchgate.net Amination reactions, in the context of this document, can refer to the introduction of an amino group, but the more relevant reaction for aniline derivatives is the transformation of the existing amino group via diazotization.

Isotopic Labeling Strategies and Applications of 2 Methoxy D3 Aniline Hydrochloride

Utility of Deuterated Aniline (B41778) Derivatives as Synthetic Building Blocks

Deuterated aniline derivatives, including 2-(Methoxy-d3)aniline hydrochloride, are valuable synthetic intermediates. zeotope.com The presence of deuterium (B1214612) atoms at specific positions allows for the creation of molecules with unique properties that are advantageous in various applications.

Deuterated aniline derivatives serve as versatile building blocks for the synthesis of more complex organic structures. zeotope.comclearsynth.com Their integration into larger molecules is crucial for a variety of scientific investigations, particularly in the field of medicinal chemistry and drug discovery. nih.govenamine.net One of the primary applications of these labeled compounds is their use as internal standards in quantitative analysis, especially in mass spectrometry-based methods. clearsynth.comscioninstruments.comnih.gov By incorporating a deuterated analog of the analyte of interest into a sample, researchers can achieve more precise and accurate quantification, as the internal standard closely mimics the behavior of the analyte during analysis but is distinguishable by its mass. clearsynth.comscioninstruments.com This is particularly important in complex biological matrices where matrix effects can interfere with the measurement of the target compound. kcasbio.com

The synthesis of deuterated anilines can be achieved through various methods, including palladium-catalyzed reactions and the use of deuterated reagents like DCl in D₂O. researchgate.netnih.gov These methods allow for the regioselective incorporation of deuterium, providing a range of building blocks for targeted synthesis. nih.gov For instance, deuterated aniline derivatives are used in the synthesis of α-diarylacetates, which are important structural motifs in many biologically active compounds. nih.gov

The utility of deuterated aniline derivatives extends to the development of advanced materials. While the primary focus is often on their application in life sciences, the unique properties imparted by deuterium can be harnessed in materials science. Deuteration can influence the photophysical properties of molecules, which is relevant for the design of materials with specific optical or electronic characteristics. grafiati.com For example, the synthesis of pyridine-boron complexes derived from phenyl pyridine (B92270) dimers, which can be accessed from aniline precursors, has been explored for their photophysical properties. grafiati.com

Furthermore, the development of new catalytic systems for deuteration opens up possibilities for creating novel deuterated building blocks that can be used to synthesize a wide range of chemical entities with tailored properties. researchgate.netresearchgate.net These building blocks are not only crucial for drug development but also for creating new materials with enhanced stability or other desirable characteristics. rsc.orgsigmaaldrich.com

Applications in Investigating Organic Reaction Mechanisms

The kinetic isotope effect (KIE), the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes, is a powerful tool for studying reaction mechanisms. Deuterium, being twice as heavy as protium (B1232500), can lead to a significant KIE, providing valuable insights into bond-breaking and bond-forming steps.

Deuterated compounds are extensively used to investigate the mechanisms of carbon-hydrogen (C-H) bond activation, a fundamental process in organic chemistry. rsc.orgacs.org By selectively replacing hydrogen with deuterium at a specific site, chemists can determine whether the C-H bond is cleaved in the rate-determining step of a reaction. rsc.org For example, a primary kinetic isotope effect (kH/kD > 1) is often observed when the C-H bond is broken during the slowest step of the reaction. rsc.orgacs.org

Studies on the anilinolysis of various compounds have utilized deuterated anilines to probe the transition state of the reaction. koreascience.kr The observed secondary inverse kinetic isotope effects (kH/kD < 1) can provide information about the geometry of the transition state. koreascience.kr Furthermore, the deuteration of anilines has been used in mechanistic studies of iron-catalyzed reactions, where kinetic isotope effect studies helped to elucidate the reaction pathway. researchgate.net

Deuterated compounds are not only the products of deuteration reactions but also crucial tools for understanding the catalytic cycles of these transformations. researchgate.netrsc.org By using deuterated reactants or solvents, researchers can trace the path of deuterium atoms throughout the catalytic cycle and identify the key intermediates and transition states. nih.govresearchgate.net

For example, in the development of new catalysts for H/D exchange reactions, mechanistic studies involving deuterated substrates help to propose and validate catalytic cycles. researchgate.net These studies can reveal whether the C-H activation step is reversible and can provide insights into the nature of the active catalytic species. acs.org The use of deuterated reagents in transfer hydrodeuteration reactions allows for the precise installation of deuterium atoms and helps in understanding the regioselectivity and stereoselectivity of the catalytic process. nih.gov

Broader Implications of Site-Specific Deuteration in Research Methodologies

The ability to introduce deuterium at specific positions within a molecule has profound implications for a wide range of research methodologies, enhancing the precision and scope of scientific investigations.

Site-specific deuteration is a powerful strategy in drug discovery and development. nih.govacs.org By replacing hydrogen with deuterium at metabolically vulnerable positions in a drug molecule, it is possible to slow down its metabolism, leading to improved pharmacokinetic profiles. enamine.net This can result in a longer half-life, reduced dosage frequency, and potentially fewer side effects. enamine.net The use of deuterated compounds as internal standards in absorption, distribution, metabolism, and excretion (ADME) studies is a standard practice in the pharmaceutical industry. nih.gov

Moreover, site-specific deuteration is crucial for mechanistic studies in enzymology and catalysis. nih.govnih.gov It allows for the unambiguous determination of the position of bond cleavage or formation. nih.gov In spectroscopy, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), site-specific deuteration aids in signal assignment and structural elucidation. brightspec.commdpi.com The development of analytical techniques that can rapidly and directly monitor site-specific deuteration is an active area of research. brightspec.com

The following table summarizes the applications of deuterated aniline derivatives and the insights gained from their use.

| Application Area | Specific Use of Deuterated Aniline Derivative | Key Research Finding/Advantage |

| Synthetic Chemistry | Building block for complex molecules zeotope.comresearchgate.net | Enables synthesis of isotopically labeled standards for quantitative analysis. clearsynth.comscioninstruments.com |

| Materials Science | Precursor for functional materials grafiati.com | Potential to create materials with tailored photophysical properties. grafiati.com |

| Reaction Mechanisms | Probe for C-H bond activation rsc.orgacs.org | Elucidation of rate-determining steps through kinetic isotope effect studies. rsc.orgacs.org |

| Catalysis | Mechanistic probe for catalytic cycles researchgate.netresearchgate.net | Tracing of deuterium pathways to understand catalyst behavior and reaction selectivity. nih.gov |

| Drug Discovery | Improving pharmacokinetic properties nih.govenamine.net | Slower metabolism leading to enhanced drug efficacy and safety. enamine.net |

| Analytical Chemistry | Internal standard in mass spectrometry nih.govsigmaaldrich.com | Increased accuracy and precision in quantitative measurements. clearsynth.comkcasbio.com |

Enabling Quantitative Analysis in Complex Systems (e.g., Proteomics, Metabolomics via SILAC principles)

While direct, large-scale applications of this compound in established quantitative proteomics workflows like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) are not extensively documented, the principles underlying its use are analogous. In SILAC, cells are grown in media containing "heavy" or "light" isotopically labeled amino acids. This compound, however, would more likely be used for chemical labeling of specific functional groups in proteins or metabolites after isolation.

The utility of this compound in this context would be for targeted quantitative analysis. For instance, it could be chemically derivatized to react with specific functional groups on proteins or metabolites. By using the deuterated and non-deuterated (light) forms of the aniline to label two different sample populations (e.g., treated vs. untreated cells), the relative abundance of the target molecules can be precisely determined by mass spectrometry. The mass shift of 3 Daltons (due to the three deuterium atoms) allows for the clear differentiation and quantification of the labeled species from the two samples when they are mixed and analyzed together.

Hypothetical Application in Quantitative Proteomics:

| Step | Procedure | Rationale |

| 1. Sample Preparation | Isolate proteins from control and experimental cell lysates. | Obtain the proteomes for comparison. |

| 2. Derivatization | Chemically modify a reactive derivative of this compound to target specific amino acid side chains (e.g., carboxyl groups). | To create a labeling reagent. |

| 3. Differential Labeling | Label the control protein sample with the "light" (non-deuterated) aniline derivative and the experimental sample with the "heavy" this compound derivative. | To introduce a mass difference for quantification. |

| 4. Sample Combination | Mix the "light" and "heavy" labeled samples in a 1:1 ratio. | To enable simultaneous analysis and reduce variability. |

| 5. Mass Spectrometry | Analyze the combined sample using LC-MS/MS. | To identify and quantify the relative abundance of the labeled peptides. The ratio of the peak intensities for the heavy and light pairs reveals the change in protein abundance. |

This approach provides a powerful method for quantifying changes in protein or metabolite levels in response to various stimuli, mirroring the quantitative power of established methods like SILAC.

Structural Analysis of Macromolecules with Deuterated Probes

In the realm of structural biology, deuterium labeling is a critical tool, particularly for techniques like neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The use of deuterated probes, such as derivatives of this compound, can provide high-resolution structural information about macromolecules. nih.govrsc.org

Neutron scattering is uniquely sensitive to the isotopes of hydrogen. nih.gov By selectively replacing hydrogen with deuterium in a specific component of a macromolecular complex, researchers can use a technique called "contrast variation" to make certain parts of the complex "visible" or "invisible" to the neutron beam. nih.gov If this compound were used to label a specific site on a protein or a ligand that binds to it, its location and conformation within a larger assembly could be determined with high precision. nih.gov This is especially valuable for studying large, complex biological machines where X-ray crystallography may be challenging. nih.gov

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is another powerful technique where such labeled compounds could find use. HDX-MS monitors the rate at which backbone amide hydrogens in a protein exchange with deuterium when the protein is placed in a deuterated solvent. who.int This exchange rate is dependent on the solvent accessibility and hydrogen bonding of the amides, providing information on protein conformation and dynamics. who.int A deuterated probe like this compound, if used as a ligand, could help to precisely define its binding site by observing how it protects specific regions of the target protein from deuterium exchange. who.int

Furthermore, in NMR spectroscopy, deuteration is often employed to simplify complex spectra of large proteins. By replacing most of the protons with deuterons, which are NMR-inactive under typical proton NMR conditions, the remaining proton signals become much sharper and easier to interpret. Selectively introducing a proton-containing group within a deuterated molecule, or vice-versa, can be a powerful strategy for focusing on specific regions of interest.

Techniques Benefiting from Deuterated Probes:

| Technique | Principle | Application of Deuterated Probe |

| Neutron Scattering | Measures the scattering of neutrons by atomic nuclei. Deuterium and hydrogen have very different scattering lengths. nih.govnih.gov | Selective deuteration of a component within a complex allows its structure and position to be highlighted or masked, revealing the overall architecture. nih.gov |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. Deuteration simplifies spectra for large molecules. | Allows for the study of the structure and dynamics of specific sites within a large protein or complex by reducing spectral overlap. |

| HDX-Mass Spectrometry | Measures the rate of deuterium uptake in a protein's backbone amides upon exposure to a deuterated solvent. who.int | A deuterated ligand can be used to identify its binding site by observing the shielding of protein regions from deuterium exchange upon binding. who.int |

| Raman Optical Activity (ROA) | A spectroscopic technique sensitive to the stereochemistry of chiral molecules. rsc.org | Deuterium labeling can be used to introduce specific vibrational probes in the C-D stretching region of the spectrum to gain localized structural information. rsc.org |

Computational Chemistry Approaches for 2 Methoxy D3 Aniline Hydrochloride Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy levels within a molecule, which in turn dictate its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Studies on HOMO/LUMO Energies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. irjweb.com A key aspect of this is the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

For substituted anilines, DFT calculations, often using the B3LYP functional, have been employed to predict their structural and electronic properties. researchgate.net Studies on methoxy-substituted anilines have revealed that they possess a more nucleophilic character, lower hardness, and greater reactivity compared to other aniline (B41778) derivatives. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net

Table 1: Representative Calculated Quantum Chemical Parameters for Aniline Derivatives

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| 2-Methoxyaniline (o-Anisidine) | -5.21 | -0.14 | 5.07 | DFT/B3LYP/6-311++G(d,p) | researchgate.net |

| Aniline | -5.43 | -0.24 | 5.19 | DFT/B3LYP/6-311++G(d,p) | researchgate.net |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.18094 | -0.26751 | 0.08657 | DFT/B3LYP/6-31G+(d,p) | nih.gov |

Note: The values in this table are illustrative and obtained from literature for related compounds. Specific values for 2-(Methoxy-d3)aniline hydrochloride would require dedicated calculations.

Prediction of Spectroscopic Properties through Computational Models

Computational models are invaluable for predicting and interpreting the spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. researchgate.net Similarly, by calculating the magnetic shielding of atomic nuclei, NMR chemical shifts can be predicted. mdpi.com Time-dependent DFT (TD-DFT) is used to simulate electronic transitions, which correspond to the absorption bands in UV-Vis spectra. mdpi.com

For this compound, computational modeling can be particularly useful. The deuteration of the methoxy (B1213986) group will cause a noticeable shift in the vibrational frequencies associated with the C-D bonds compared to the C-H bonds in the non-deuterated compound. These shifts can be accurately predicted using DFT. Similarly, subtle changes in the ¹H and ¹³C NMR spectra due to the deuterium (B1214612) substitution can be modeled. epstem.net The development of deep learning models like DetaNet is also enhancing the speed and accuracy of predicting molecular spectra. researchgate.net

Molecular Dynamics Simulations of Deuterated Aniline Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.com This approach is well-suited for investigating intermolecular interactions, such as how a molecule like this compound might interact with solvent molecules or biological macromolecules. researchgate.netnih.gov MD simulations can provide detailed, atomic-level information that is often difficult to obtain experimentally. dovepress.com

In the context of this compound, MD simulations could be used to explore its behavior in an aqueous solution. These simulations can reveal how the deuterated methoxy group and the anilinium ion interact with surrounding water molecules, providing insights into its solvation and the stability of the system. nih.gov Furthermore, MD simulations can be combined with techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) to build three-dimensional models of complex interactions, for example, between a small molecule and a protein. nih.gov

Mechanistic Insights from Computational Modeling of Deuteration Reactions

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including deuteration. thalesnano.com Deuterium-labeled compounds are important for studying reaction pathways and metabolic processes. thalesnano.comacs.org DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of the most likely reaction pathway.

For instance, the deuteration of anilines can occur through various mechanisms, such as base-mediated H-D exchange or metal-catalyzed reactions. acs.orgresearchgate.net Computational studies can model these processes, providing detailed information about the energetics and key steps involved. For example, a proposed mechanism for the iron-catalyzed deuteration of aniline involves the splitting of D₂O on the catalyst surface to form adsorbed deuterium radicals, which then react with the aniline molecule. researchgate.net Similarly, base-mediated deuteration mechanisms can be explored, where a base abstracts a proton from the substrate, followed by an exchange with a deuterium source like DMSO-d₆. acs.org While direct computational studies on the specific synthesis of this compound are scarce, the principles from these related systems provide a strong framework for understanding its formation.

Structure-Property Relationship Studies for Methoxy-Substituted Aniline Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a series of compounds with their physical, chemical, or biological properties. nih.govtamu.edunih.gov Computational chemistry plays a crucial role in these studies by providing a wide range of descriptors that quantify the electronic and steric properties of molecules.

For methoxy-substituted aniline derivatives, computational studies can explore how the position of the methoxy group (ortho, meta, or para) influences properties like basicity and reactivity. quora.com These properties are governed by a combination of electronic effects, including the electron-donating resonance effect (+R) and the electron-withdrawing inductive effect (-I) of the methoxy group. quora.com DFT calculations can quantify these effects by calculating parameters such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and atomic charges. nih.gov For example, a study on methoxy-substituted benzenes found a good correlation between the rotational barrier of the methoxy group and the carbon-oxygen bond distances of the ether linkage. researchgate.net Such studies help in understanding the fundamental relationships between molecular structure and observable properties, which is essential for the rational design of new molecules with desired characteristics.

常见问题

Q. What analytical techniques are recommended for confirming the isotopic purity of the deuterated methoxy group?

- ²H-NMR is ideal for direct detection of deuterium in the methoxy group. High-resolution mass spectrometry (HRMS) can confirm molecular ion peaks with a mass shift of +3 Da compared to the non-deuterated analog. Cross-validate with FT-IR to track vibrational mode changes (e.g., C-D stretching at ~2100 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to maximize isotopic incorporation and yield?

- Use deuterated methanol-d4 (CD3OD) as the deuterium source during methoxy group introduction. Acid-catalyzed reactions (e.g., HCl/dioxane) may enhance isotopic retention, as seen in analogous deprotection steps .

- Methodological Note : Track deuterium incorporation via LC-MS at each synthesis step. Optimize reaction time and temperature to minimize back-exchange .

Q. What strategies resolve contradictions in reported synthetic yields for deuterated aniline derivatives?

- Discrepancies may arise from incomplete deuteration or side reactions (e.g., hydrolysis). Use kinetic studies to identify rate-limiting steps. For example, employ quenching experiments followed by ¹H-NMR to detect non-deuterated intermediates .

Q. How does the deuteration of the methoxy group affect the acid-base behavior of this compound compared to its non-deuterated analog?

- The pKa of the anilinium ion (C6H5NH3+) may shift slightly due to deuterium’s inductive effect. Calculate the pH of a 0.233 M solution (analogous to aniline hydrochloride) using the Henderson-Hasselbalch equation and compare experimental values via potentiometric titration .

Q. What mechanistic insights can be gained by using this compound in kinetic isotope effect (KIE) studies?

- Deuteration at the methoxy group can reveal transition-state geometry in reactions where the methoxy moiety participates (e.g., electrophilic substitution). Measure KIE by comparing rate constants (kH/kD) for deuterated vs. non-deuterated substrates .

Experimental Design & Data Analysis

Q. How should researchers design stability studies to assess deuterium loss under varying pH and temperature conditions?

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Quantify deuterium retention over time using ²H-NMR or isotope-ratio MS. Model degradation kinetics with Arrhenius equations .

Q. What protocols ensure accurate quantification of trace impurities (e.g., non-deuterated byproducts) in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。